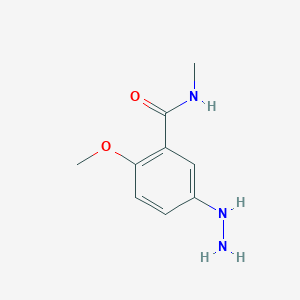
5-hydrazinyl-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-2-methoxy-N-methylbenzamide: is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of benzamide, characterized by the presence of hydrazine, methoxy, and N-methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide typically involves the reaction of 2-methoxy-N-methylbenzamide with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The general reaction scheme can be represented as follows:
[ \text{2-methoxy-N-methylbenzamide} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and N-methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-hydrazinyl-2-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit antibacterial, antifungal, or anticancer properties, making them candidates for pharmaceutical development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and N-methyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with their active sites.
Receptors: It can act as a ligand for certain receptors, modulating their activity and signaling pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: This compound shares the benzamide core but lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Methoxy-N-methylbenzamide: Similar to the target compound but without the hydrazine group, affecting its biological activity and reactivity.
Hydrazinylbenzamide: Lacks the methoxy and N-methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness: 5-Hydrazinyl-2-methoxy-N-methylbenzamide is unique due to the combination of hydrazine, methoxy, and N-methyl groups
Properties
CAS No. |
747390-61-0 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-hydrazinyl-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
InChI Key |
ISQSSKKSWHNPIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


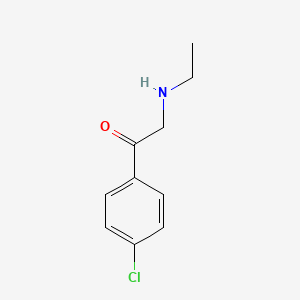
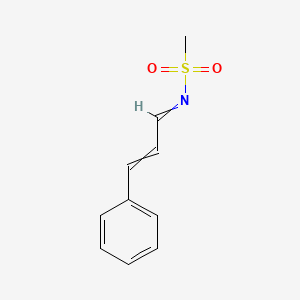
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
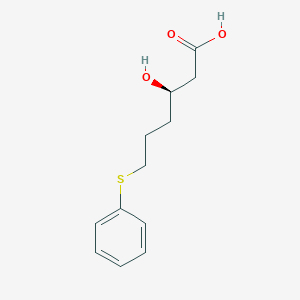
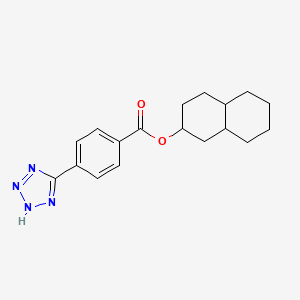
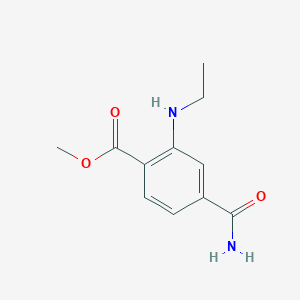

![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
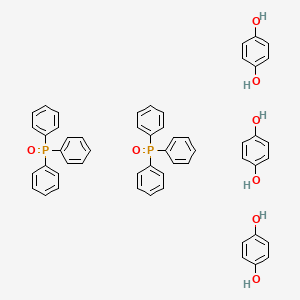
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
